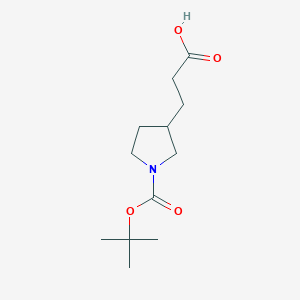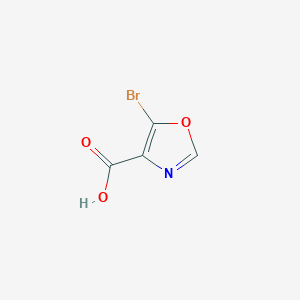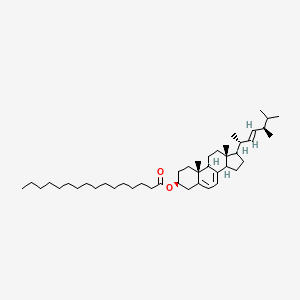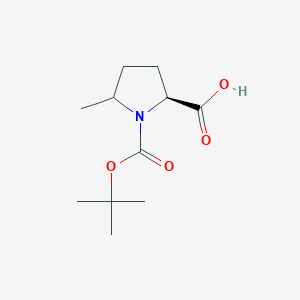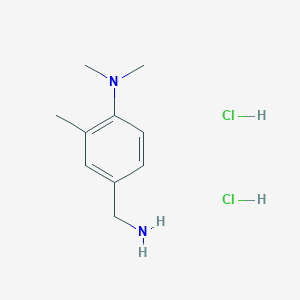
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
Overview
Description
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a chemical compound . Its molecular formula is C7H12Cl2N2 .
Synthesis Analysis
While specific synthesis methods for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride were not found, amines like this can be synthesized through various methods. For instance, interfacial polymerization of bisfuran diamine monomer (BFN) has been used in the synthesis of bio-based polyamides .Molecular Structure Analysis
The molecular formula of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is C7H12Cl2N2 . The average mass is 223.143 Da and the monoisotopic mass is 222.069061 Da .Chemical Reactions Analysis
Amines, including 1° and 2° amines, react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . These reactions typically occur rapidly at room temperature and provide high reaction yields.Scientific Research Applications
Chemical Modification and Application Potential
The research into chemical modifications of biopolymers such as xylan showcases the vast potential of chemical compounds in creating derivatives with specific properties. For instance, Petzold-Welcke et al. (2014) discussed the modification of 4-O-methylglucuronoxylan with various agents, highlighting the importance of functional groups and the degree of substitution in determining the properties of the resulting compounds. This kind of chemical modification research could be relevant to understanding the applications of "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" in creating new materials or chemicals with desired properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Analytical Techniques in Chemical Research
The advancement in analytical techniques is crucial for the study and application of chemical compounds. The review by Schreier et al. (2012) on the spin label amino acid TOAC demonstrates how modern spectroscopic methods, including EPR, NMR, and X-ray crystallography, are employed to study peptides and their interactions, offering insights into the structural and dynamic aspects of chemical compounds. This emphasizes the importance of analytical techniques in exploring the properties and applications of complex compounds, potentially including "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Environmental Impact and Toxicology
Understanding the environmental fate and toxicological impact of chemical compounds is essential for their safe and responsible application. The study by Giacomazzi and Cochet (2004) on the environmental impact of the herbicide diuron provides a comprehensive overview of its persistence, toxicity, and ecotoxicological effects, illustrating the complex interplay between chemical compounds and the environment. Such research underlines the necessity of evaluating the environmental and health implications of "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" and similar compounds (Giacomazzi & Cochet, 2004).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)-N,N,2-trimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;;/h4-6H,7,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTXSPAXGREBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



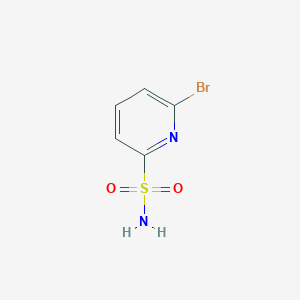
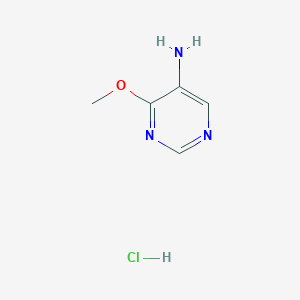
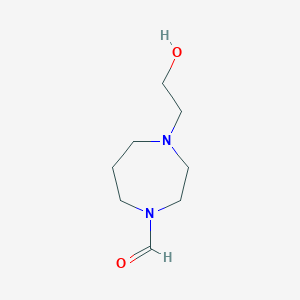

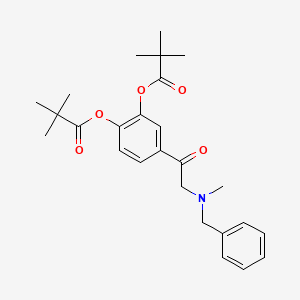
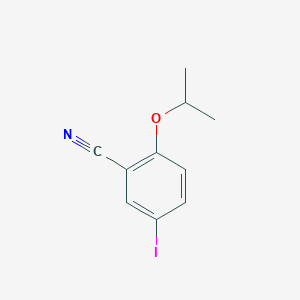
![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)
